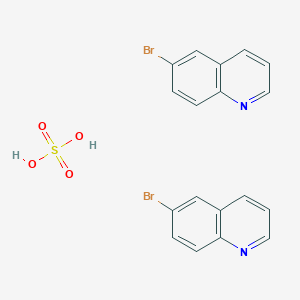

Bis(6-Bromoquinoline)sulfate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Bis(6-Bromoquinoline)sulfate, can be achieved through several methods. Traditional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods involve the use of different catalysts, solvents, and reaction conditions to achieve the desired product.

Recent advances have introduced greener and more sustainable methods for synthesizing quinoline derivatives. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound . For the specific synthesis of this compound, the sulfation process involves the use of sulfuric acid as a reagent to introduce the sulfate group .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, is becoming increasingly important in industrial settings .

Análisis De Reacciones Químicas

Reactivity with Nucleophiles

6-Bromoquinoline derivatives undergo nucleophilic substitution reactions. For example:

-

Amination : Pd-catalyzed coupling of 6-bromoquinoline with polyamines (e.g., 1,2-diaminoethane) yields N-(6-quinolyl)polyamine derivatives (75% yield) .

-

Thiolation/Alkylation : Michael addition of thiols or amines to 6,7-bis-substituted quinolinediones occurs under biphasic conditions, facilitated by NaIO₄ oxidation .

Mechanistic Insight :

-

Nucleophilic attack occurs preferentially at the 6-position due to reduced resonance effects at the 1-/8-positions, preserving chelating properties .

-

Steric hindrance at the 3-position often limits bis-substitution, favoring mono-alkythiolation or mono-aminoalkylation .

Coordination with Metal Ions

Bis(6-bromoquinoline)sulfate forms stable complexes with transition metals:

-

Zn(II) Complexes : Coordination involves two quinoline ligands binding via sulfonamido nitrogen and quinoline nitrogen atoms, forming a tetrahedral geometry .

-

Cu(II)/Hg(II) Complexes : Similar coordination is observed, with sulfate acting as a bridging ligand in polymeric structures .

Spectroscopic Evidence :

-

NMR Shifts : Bromination at the 6-position causes upfield shifts (Δδ = -6.04 ppm for C-6) .

-

FT-IR : N-H stretching at ~3335 cm⁻¹ and S=O vibrations at ~1150 cm⁻¹ confirm ligand-metal binding .

Oxidative and Reductive Reactions

-

Oxidation : Quinolinequinones (e.g., 6,7-bis(glutathionyl)-5,8-quinolinedione) form via GSH conjugation, confirmed by MS (m/z 770.3) .

-

Reduction : Hydrogenation of 6-bromoquinoline over Pt/C yields tetrahydroquinoline derivatives, though bromine substituents may hinder full reduction .

Stability and Degradation

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of Bis(6-Bromoquinoline)sulfate. Research indicates that it exhibits significant interactions with biological macromolecules, such as DNA and proteins, leading to potential therapeutic effects against cancer cells. For instance, a study demonstrated its ability to form metallosupramolecular architectures that bind DNA and exhibit antiproliferative properties, akin to established chemotherapeutic agents like cisplatin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its derivatives have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial therapies. The dual bromo-substitution in its structure enhances its interaction with microbial targets, which could lead to improved efficacy compared to traditional antibiotics.

Organic Synthesis

In material science, this compound serves as a versatile building block for synthesizing other organic compounds. Its reactive sulfate group allows for various chemical modifications, enabling the development of new materials with tailored properties. Researchers have explored its use in creating advanced polymers and organic light-emitting diodes (OLEDs), where its unique electronic properties can be harnessed .

Sensing Applications

The compound's ability to interact with different analytes makes it suitable for sensing applications. Studies have shown that this compound can be utilized in sensors designed to detect specific ions or biomolecules, contributing to advancements in biosensing technologies .

Case Study 1: Anticancer Mechanism Exploration

A detailed investigation into the anticancer mechanisms of this compound revealed that it induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This was demonstrated through in vitro studies where cancer cell lines treated with the compound showed increased levels of reactive oxygen species (ROS) and subsequent cell death .

Case Study 2: Synthesis of New Materials

In another study, researchers synthesized novel polymers using this compound as a precursor. The resulting materials exhibited enhanced electrical conductivity and photoluminescence properties, making them suitable for applications in electronic devices .

Mecanismo De Acción

The mechanism of action of Bis(6-Bromoquinoline)sulfate involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with various enzymes and receptors, leading to different biological effects . The bromine atoms on the quinoline rings can enhance the compound’s reactivity and binding affinity to its targets . The sulfate group may also play a role in the compound’s solubility and stability, influencing its overall activity .

Comparación Con Compuestos Similares

Similar Compounds

6-Bromoquinoline: A simpler analog of Bis(6-Bromoquinoline)sulfate, lacking the sulfate group.

Quinoline: The parent compound of the quinoline family, without any substituents.

Bis(8-Bromoquinoline)sulfate: A similar compound with bromine atoms at the 8-position instead of the 6-position.

Uniqueness

This compound is unique due to the presence of two 6-bromoquinoline molecules and a sulfate group. This unique structure imparts specific chemical and biological properties that differentiate it from other quinoline derivatives . The presence of bromine atoms enhances its reactivity, while the sulfate group improves its solubility and stability .

Actividad Biológica

Bis(6-Bromoquinoline)sulfate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, summarizing relevant studies, case reports, and findings from various research efforts.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by two brominated quinoline moieties linked through a sulfate group. Its structure contributes to its interaction with biological macromolecules, which is crucial for its activity.

Anticancer Activity

Research has indicated that compounds derived from quinoline exhibit significant anticancer properties. In a study focusing on bis-quinoline derivatives, it was found that these compounds could effectively bind to DNA and exhibit cytotoxicity against various cancer cell lines, including lung (A549) and breast cancer (MDA-MB-231) cells. The IC50 values for these compounds ranged from approximately 0.5 μM to 7.4 μM, indicating moderate to high cytotoxicity .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 0.5 |

| MDA-MB-231 (Breast Cancer) | 7.4 | |

| Control (Non-Cancerous) | HDFa (Skin Cells) | 2.6 - 3.0 |

The selectivity of these compounds for cancerous versus non-cancerous cells was not significant, suggesting a need for further modifications to enhance selectivity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent. Studies have demonstrated that quinoline derivatives possess antibacterial activity against various pathogens. For instance, certain derivatives exhibited effective inhibition against Proteus and Klebsiella species, with varying degrees of efficacy .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Proteus spp. | <10 | Effective |

| Klebsiella spp. | <15 | Moderate |

| Staphylococcus aureus | >20 | Limited |

The biological activity of this compound appears to be mediated through its ability to interact with nucleic acids and proteins. The compound's structure allows it to intercalate within DNA strands, potentially disrupting replication processes in cancer cells and inhibiting bacterial growth by targeting essential cellular functions.

Case Studies

- Anticancer Study : In a controlled study involving the treatment of A549 lung cancer cells with this compound, researchers reported significant apoptosis rates compared to untreated controls, suggesting that the compound induces cell death through intrinsic pathways.

- Antimicrobial Study : A clinical evaluation of the antibacterial properties revealed that derivatives of this compound could reduce bacterial load in infected tissue samples significantly when applied topically.

Propiedades

IUPAC Name |

6-bromoquinoline;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKDZNQCLIGYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674640 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-78-5 | |

| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.